Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate is a compound of interest in various fields of scientific research It is known for its unique chemical structure, which includes a piperidine ring and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-aminophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols; reactions are conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 2-(2-bromoethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a piperidine ring and an aminophenyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C17H25N3O3 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 2-[(2-aminophenyl)carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-11-7-6-10-14(20)15(21)19-13-9-5-4-8-12(13)18/h4-5,8-9,14H,6-7,10-11,18H2,1-3H3,(H,19,21) |
InChI Key |
XNTHPGVHRLZERN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
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